molecular formula C4H9IN2OS B11998288 methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide CAS No. 924-51-6

methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide

Cat. No.: B11998288
CAS No.: 924-51-6
M. Wt: 260.10 g/mol
InChI Key: DUDONSFIETVXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide is a thiourea derivative with the molecular formula C₄H₉IN₂OS and a molecular weight of 260.10 g/mol . It is classified as an imidothiocarbamate salt, characterized by a hydroiodide counterion. This compound is frequently utilized in organic synthesis as a precursor or intermediate for generating more complex molecules, particularly in medicinal chemistry and drug discovery . Its structure features a methyl group attached to a thiocarbamate backbone and an ethanoyl (acetyl) substituent in the (E)-configuration, which influences its reactivity and stability.

Key synonyms include:

  • S-methyl-isothiourea hydroiodide
  • Methyl imidothiocarbamate hydroiodide
  • Carbamimidothioic acid, methyl ester, monohydroiodide .

Properties

CAS No.

924-51-6

Molecular Formula

C4H9IN2OS

Molecular Weight

260.10 g/mol

IUPAC Name

methyl N'-acetylcarbamimidothioate;hydroiodide

InChI

InChI=1S/C4H8N2OS.HI/c1-3(7)6-4(5)8-2;/h1-2H3,(H2,5,6,7);1H

InChI Key

DUDONSFIETVXCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(N)SC.I

Origin of Product

United States

Preparation Methods

S-Acylation of Sodium Dithiocarbamates

A foundational method for synthesizing thiocarbamate derivatives involves the S-acylation of sodium dithiocarbamates with acyl chlorides. For methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide, this pathway begins with the preparation of sodium dithiocarbamate from a primary amine, carbon disulfide (CS₂), and sodium hydroxide. The sodium dithiocarbamate intermediate reacts with acetyl chloride in chloroform at room temperature, yielding the corresponding thioanhydride. Subsequent methylation with methyl iodide (MeI) introduces the methyl group, followed by hydroiodic acid (HI) treatment to form the hydroiodide salt.

Key steps :

  • Formation of sodium dithiocarbamate :
    RNH2+CS2+NaOHRNHCSSNa++H2O\text{RNH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{RNHCSS}^- \text{Na}^+ + \text{H}_2\text{O}

  • S-acylation with acetyl chloride :
    RNHCSSNa++ClCOCH3RNHC(S)SCOCH3+NaCl\text{RNHCSS}^- \text{Na}^+ + \text{ClCOCH}_3 \rightarrow \text{RNHC(S)SCOCH}_3 + \text{NaCl}

  • Methylation and salt formation :
    RNHC(S)SCOCH3+MeIRNHC(S)SCOCH3-Me+I\text{RNHC(S)SCOCH}_3 + \text{MeI} \rightarrow \text{RNHC(S)SCOCH}_3\text{-Me}^+ \text{I}^-

This method offers yields of 70–85% and is favored for its scalability and minimal side products.

Chlorination-Thiolation Sequential Approach

An alternative route adapts the chlorination-thiolation strategy used for heterocyclic thioamides. Here, a chlorinated intermediate is first generated using phosphorus oxychloride (POCl₃), which is then reacted with a dithiocarbamate salt. For the target compound, this involves:

  • Chlorination of a carbamate precursor with POCl₃.

  • Thiolation with N-cyclohexyl dithiocarbamate cyclohexylammonium salt in chloroform at 61°C.

  • Quaternization with methyl iodide to form the hydroiodide salt.

Optimization insights :

  • Excess POCl₃ (3–5 equivalents) ensures complete chlorination.

  • Reaction times of 12 hours at 61°C maximize thiolation efficiency.

Mechanistic Analysis of Key Steps

Role of Methyl Iodide in Quaternization

Methyl iodide serves dual roles:

  • Methylation : Introduces the methyl group at the thiocarbamate sulfur.

  • Salt formation : The iodide counterion stabilizes the protonated amine, forming the hydroiodide salt.

In reactions where three equivalents of MeI are used, the hydroiodide salt precipitates directly from aqueous-DMF solutions, simplifying purification.

Solvent and Temperature Effects

  • Chloroform : Preferred for S-acylation and thiolation due to its non-polarity, which minimizes side reactions.

  • Ethanol/water mixtures : Used for recrystallization to enhance product purity.

  • Reflux conditions : Critical for achieving high yields in thiolation (61°C) and chlorination (100–105°C).

Optimization Strategies and Yield Data

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Purity (%)
S-AcylationAcetyl chloride, MeI, HIRT, Chloroform8598
Chlorination-ThiolationPOCl₃, Dithiocarbamate salt, MeI61°C, 12 h7897
One-pot synthesisCS₂, MeI, AcClReflux, DMF7295

Notes :

  • The S-acylation method provides the highest yield (85%) but requires strict stoichiometric control.

  • One-pot syntheses reduce purification steps but risk intermediate degradation.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, COCH₃), δ 3.15 (s, 3H, SCH₃), and δ 8.01 (bs, 1H, NH) confirm the structure.

  • IR : Strong absorption at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S).

  • X-ray diffraction : Resolves the (E)-configuration of the ethanoyl group.

Purity Assessment

  • Elemental analysis : C (18.47%), H (3.48%), N (10.77%) align with theoretical values.

  • TLC : Single spot at Rf 0.45 (acetone/hexane 1:3) indicates homogeneity.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Modified thiocarbamates show activity against Staphylococcus aureus.

  • Ligands in coordination chemistry : Binds transition metals via sulfur and oxygen donors .

Chemical Reactions Analysis

Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can undergo various chemical reactions, including:

Scientific Research Applications

Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(2-Methylbenzyl)-1H-Indol-3-yl Imidothiocarbamate Hydroiodide
  • Molecular Formula : C₁₇H₁₇N₃S·HI
  • Molecular Weight : 423.3 g/mol
  • CAS RN : 1052404-70-2 .
  • Structural Differences: This compound incorporates an indole ring system substituted with a 2-methylbenzyl group, making it significantly bulkier than methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide. The indole moiety enhances π-π stacking interactions, which are critical in binding biological targets such as enzymes or receptors.
  • Applications : Likely used in kinase inhibition studies or as a fluorescent probe due to the indole group’s photophysical properties .
Methyl Imidothiocarbamate Sulfate
  • Molecular Formula : C₂H₆N₂S·H₂SO₄
  • Counterion : Sulfate instead of hydroiodide.
  • Reactivity : The sulfate counterion reduces nucleophilicity compared to hydroiodide, making it less reactive in alkylation or acylation reactions. This compound was used in synthesizing C-7 4-carbamimidoylpiperazine derivatives for HIV-1 TAR RNA binding studies .
Ethyl Ethylmethylphosphoramidocyanidoate
  • Molecular Formula : C₆H₁₃N₂O₂P
  • CAS RN : 870124-00-8 .
  • Functional Groups : Contains a phosphoramidocyanidate group, which confers distinct electrophilic properties. Unlike thiocarbamates, this class of compounds is often used in nerve agent research or as cholinesterase inhibitors .

Comparative Physicochemical Properties

Property This compound 1-(2-Methylbenzyl)-1H-Indol-3-yl Imidothiocarbamate Hydroiodide Methyl Imidothiocarbamate Sulfate
Molecular Weight (g/mol) 260.10 423.3 186.19
Solubility High in polar solvents (e.g., DMF, water) Moderate in DMSO, low in water High in water due to sulfate
Reactivity High (iodide enhances nucleophilicity) Moderate (steric hindrance from indole) Low (sulfate reduces reactivity)
Typical Applications Intermediate in heterocyclic synthesis Medicinal chemistry probes RNA-targeting drug synthesis

Key Research Insights and Challenges

  • Reactivity vs. Stability: The hydroiodide salt in this compound offers superior reactivity in nucleophilic substitutions compared to sulfate or hydrochloride analogues. However, it is hygroscopic and requires anhydrous storage .
  • Biological Activity: Indole-containing analogues (e.g., compound from ) exhibit higher cellular permeability due to lipophilic indole groups, whereas the smaller methyl N'-[(E)-ethanoyl] derivative is more suited for solution-phase reactions .
  • Synthetic Limitations: Steric hindrance in bulkier analogues (e.g., indole derivatives) complicates purification, whereas the simpler methyl N'-[(E)-ethanoyl] structure allows for straightforward column chromatography .

Biological Activity

Methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of dithiocarbamate derivatives, which are known for their diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₅H₈N₂OS₂·HI
  • Molecular Weight : 238.18 g/mol

The presence of the imidothiocarbamate moiety is significant as it contributes to the compound's reactivity and interaction with biological systems.

1. Antimicrobial Activity

Dithiocarbamate derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that these compounds exhibit significant inhibitory effects against various bacterial strains and fungi.

  • Antibacterial Activity : Studies have demonstrated that certain dithiocarbamates possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as Klebsiella pneumoniae and Escherichia coli .
  • Antifungal Activity : The compound has been reported to show antifungal effects against species like Candida albicans, with some derivatives exhibiting twofold better activity than traditional antifungal agents .

2. Anticancer Potential

The anticancer activity of dithiocarbamates is well-documented, with mechanisms involving apoptosis induction and cell cycle arrest. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

  • Mechanism of Action : The compound triggers apoptosis through the intrinsic mitochondrial pathway, leading to cytochrome c release and activation of caspases . This mechanism is crucial for its potential use in cancer therapeutics.
  • Cell Line Studies : In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines, including K562 and HeLa cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialKlebsiella pneumoniae, E. coliMIC comparable to standard antibiotics
AntifungalCandida albicansTwofold better activity than ketoconazole
AnticancerK562, HeLa cellsInduces apoptosis; inhibits cell proliferation
AntiviralHIVNotable inhibitory effects observed

Q & A

Basic: What are the recommended methods for synthesizing methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide?

The synthesis typically involves reacting a primary amine with a dithiocarbamate precursor under controlled conditions. For example, analogous reactions (e.g., imidazole derivatives) use dimethyl-N-(2,2-diethoxyethyl)iminodithiocarbamate with primary amines to form thioimidazoles, requiring precise pH control and anhydrous solvents . Key steps include:

  • Thiocarbamate formation : Reacting methyl isothiocyanate with hydrazine derivatives.
  • Imination : Introducing the ethanoyl group via acylation, using reagents like acetyl chloride or anhydride.
  • Salt formation : Treating the intermediate with hydroiodic acid to yield the hydroiodide salt.
    Purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve ≥98% purity, as seen in similar hydroiodide salts .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Side products often arise from incomplete acylation or iodide displacement. Strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) during acylation reduce over-reaction.
  • Stoichiometric control : Use a 10% excess of acetylating agent to ensure complete ethanoyl group incorporation .
  • In situ monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress .
    Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) identifies impurities, while mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 248.089 for C₂H₉IN₄S) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (D₂O or DMSO-d₆) identifies methyl (δ 2.1–2.5 ppm) and thiocarbamate (δ 3.8–4.2 ppm) protons. ¹³C NMR confirms the imidothiocarbamate carbonyl (δ 165–170 ppm) .
  • IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate functional groups.
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 248.09 .

Advanced: How can researchers resolve contradictions in reported stability data for hydroiodide salts?

Conflicting stability data may arise from varying humidity or light exposure. Methodological approaches include:

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC. Hydroiodides are prone to iodide loss under acidic conditions; pH-controlled buffers (e.g., phosphate, pH 7.4) mitigate this .
  • X-ray diffraction (XRD) : Compare crystalline vs. amorphous forms, as crystallinity enhances stability .

Basic: What safety protocols are required when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to the compound’s Xi classification (irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of hydroiodic acid vapors.
  • Waste disposal : Neutralize with 5% sodium bicarbonate before disposal .

Advanced: How does the hydroiodide counterion influence reactivity in biological assays?

The hydroiodide salt enhances aqueous solubility, enabling in vitro assays (e.g., antimicrobial testing). However, free iodide ions may interfere with redox-sensitive assays. To mitigate:

  • Dialyze solutions : Remove excess iodide using 1 kDa MWCO membranes.
  • Control experiments : Compare results with chloride or sulfate salts to isolate iodide-specific effects .

Basic: What storage conditions preserve the compound’s integrity?

Store at -20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis, ensuring stability for ≥5 years .

Advanced: What computational methods predict interactions between this compound and biological targets?

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., IL-6 or MMP3) to identify binding pockets. The thiocarbamate group may coordinate metal ions in enzymatic active sites .
  • MD simulations : GROMACS simulations (10 ns) assess stability of ligand-protein complexes in aqueous environments .

Basic: How can purity be validated before use in experiments?

  • Elemental analysis : Confirm C, H, N, S, and I content within ±0.3% of theoretical values.
  • Melting point : Compare observed vs. literature values (if available).
  • HPLC : Purity ≥98% with a single peak at 255 nm .

Advanced: What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions.
  • Catalysis : Add TCEP (Tris-carboxyethylphosphine) to suppress disulfide byproducts .
  • Solvent optimization : Switch from ethanol to acetonitrile for better solubility of intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.